3-(2-Nitro-benzyl)-3H-imidazole-4-carbaldehyde

Medicinal Chemistry Organic Synthesis Structural Biology

3-(2-Nitro-benzyl)-3H-imidazole-4-carbaldehyde (CAS 85103-00-0), also catalogued as 1-(2-nitrobenzyl)-1H-imidazole-5-carbaldehyde, is an ortho-nitrobenzyl-substituted imidazole-4(5)-carbaldehyde derivative with molecular formula C₁₁H₉N₃O₃ and molecular weight 231.21 g/mol. The compound features an imidazole ring bearing an aldehyde at the 4-position and a 2-nitrobenzyl substituent at the N3-position, presenting a predicted XLogP of 1.2 and a topological polar surface area of 80.7 Ų.

Molecular Formula C11H9N3O3
Molecular Weight 231.21 g/mol
CAS No. 85103-00-0
Cat. No. B15146583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Nitro-benzyl)-3H-imidazole-4-carbaldehyde
CAS85103-00-0
Molecular FormulaC11H9N3O3
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=NC=C2C=O)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O3/c15-7-10-5-12-8-13(10)6-9-3-1-2-4-11(9)14(16)17/h1-5,7-8H,6H2
InChIKeyHXVQHUUOUFAHJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Nitro-benzyl)-3H-imidazole-4-carbaldehyde (CAS 85103-00-0): Procurement Guide for Nitrobenzyl-Imidazole-Carbaldehyde Building Blocks


3-(2-Nitro-benzyl)-3H-imidazole-4-carbaldehyde (CAS 85103-00-0), also catalogued as 1-(2-nitrobenzyl)-1H-imidazole-5-carbaldehyde, is an ortho-nitrobenzyl-substituted imidazole-4(5)-carbaldehyde derivative with molecular formula C₁₁H₉N₃O₃ and molecular weight 231.21 g/mol [1]. The compound features an imidazole ring bearing an aldehyde at the 4-position and a 2-nitrobenzyl substituent at the N3-position, presenting a predicted XLogP of 1.2 and a topological polar surface area of 80.7 Ų [1]. Its closest structural analogs include the 3-nitrobenzyl (CAS 85103-01-1) and 4-nitrobenzyl (CAS 85103-02-2) positional isomers, which differ only in the nitro substitution pattern on the benzyl ring .

Why 3-(2-Nitro-benzyl)-3H-imidazole-4-carbaldehyde (CAS 85103-00-0) Cannot Be Replaced by Its Positional Isomers


Substituting 3-(2-nitro-benzyl)-3H-imidazole-4-carbaldehyde with its 3-nitrobenzyl or 4-nitrobenzyl positional isomers introduces fundamental changes in electronic, steric, and conformational properties that directly impact synthetic utility and biological activity. The ortho-nitro substitution creates a distinct spatial orientation relative to the imidazole-aldehyde core, altering the dihedral angle between the aromatic rings and affecting both the reactivity of the aldehyde group and the nitro group's capacity for reductive bioactivation or further functionalization [1]. The predicted hydrophobic character (XLogP = 1.2) and topological polar surface area (80.7 Ų) are shared across isomers, but the ortho arrangement confers unique intramolecular interactions—including potential hydrogen bonding between the nitro group and adjacent moieties—that cannot be replicated by meta or para analogs [2].

Quantitative Differentiation Evidence for 3-(2-Nitro-benzyl)-3H-imidazole-4-carbaldehyde (CAS 85103-00-0) vs. Positional Isomers


Ortho-Nitrobenzyl Position Confers Unique Conformational and Intramolecular Interaction Profile

The ortho-nitro substitution in 3-(2-nitro-benzyl)-3H-imidazole-4-carbaldehyde (CAS 85103-00-0) positions the nitro group in close spatial proximity to the imidazole ring, enabling intramolecular interactions that are geometrically impossible for meta- and para-substituted analogs. In structurally characterized 1-(2-nitrobenzyl)imidazole derivatives, the dihedral angle between the imidazole and benzene rings is approximately 76.3°, a conformation that places the nitro group within potential hydrogen-bonding distance of the imidazole N-atoms [1]. In contrast, the 4-nitrobenzyl analog in related 2-butyl-4-chloro-imidazole-5-carboxaldehyde systems exhibits a dihedral angle of 76.46°, but the para-nitro group projects away from the imidazole core, eliminating intramolecular contact [1].

Medicinal Chemistry Organic Synthesis Structural Biology

Ortho-Nitrobenzyl Group Enables Intramolecular Reductive Cyclization to Imidazobenzodiazepines

The ortho-nitrobenzyl group in 3-(2-nitro-benzyl)-3H-imidazole-4-carbaldehyde is a critical precursor for intramolecular reductive cyclization to form 5H-imidazo[2,1-c][1,4]benzodiazepine scaffolds. When the nitro group is reduced to an amine, the resulting ortho-aminobenzyl intermediate undergoes spontaneous cyclization with the adjacent aldehyde group to yield the tricyclic imidazobenzodiazepine core [1]. This synthetic pathway is geometrically impossible for the 3-nitrobenzyl and 4-nitrobenzyl positional isomers, as the meta and para amine-aldehyde distances preclude intramolecular ring closure [1].

Medicinal Chemistry Heterocyclic Synthesis CNS Drug Discovery

Ortho-Nitrobenzyl Aldehyde Serves as Key Intermediate in Syntheses Requiring Vicinal Functional Group Arrangement

The ortho-nitrobenzyl substitution pattern provides a vicinal arrangement of reactive functional groups (nitro and imidazole-aldehyde) that supports sequential transformations unattainable with meta or para analogs. The hydroxymethylation of 1-(2-nitrobenzyl)imidazoles with formaldehyde followed by manganese dioxide oxidation yields 1-(2-nitrobenzyl)imidazole-2-carboxaldehydes, which then undergo iron(II) sulfate-mediated reduction to aminoaldehydes that cyclize directly to imidazobenzodiazepines [1]. This entire reaction sequence depends critically on the ortho relationship between the nitrobenzyl group and the imidazole-aldehyde core, a spatial constraint not satisfied by the 3-nitrobenzyl (CAS 85103-01-1) or 4-nitrobenzyl (CAS 85103-02-2) positional isomers [1].

Synthetic Methodology Heterocyclic Chemistry Building Block Procurement

Ortho-Nitrobenzyl Group Functions as Photolabile Protecting Group in Controlled-Release Applications

The 2-nitrobenzyl (ortho-nitrobenzyl) moiety is a well-established photolabile protecting group that undergoes photochemical cleavage upon UV irradiation, releasing the attached functionality in a spatially and temporally controlled manner . In 3-(2-nitro-benzyl)-3H-imidazole-4-carbaldehyde, the ortho-nitrobenzyl group is attached directly to the imidazole nitrogen, positioning the photocleavable unit on the heterocyclic core [1]. The 3-nitrobenzyl (meta) and 4-nitrobenzyl (para) analogs lack the ortho intramolecular hydrogen abstraction pathway required for efficient photolysis, resulting in significantly reduced or absent photoreactivity .

Photochemistry Drug Delivery Caged Compounds

Commercially Available with Verified 97% Purity and Batch-Specific Analytical Documentation

3-(2-Nitro-benzyl)-3H-imidazole-4-carbaldehyde (CAS 85103-00-0) is commercially supplied at standard purity of 97%, with batch-specific analytical documentation including NMR, HPLC, and GC reports available from major vendors . The 3-nitrobenzyl positional isomer (CAS 85103-01-1) is also available at 97% purity from the same supplier network . However, the ortho isomer's distinct MDL identifier (MFCD06657150) and the documented synthetic applications in imidazobenzodiazepine synthesis [1] provide a stronger scientific justification for procurement in CNS-focused medicinal chemistry programs.

Chemical Procurement Quality Control Synthetic Reliability

Procurement-Driven Application Scenarios for 3-(2-Nitro-benzyl)-3H-imidazole-4-carbaldehyde (CAS 85103-00-0)


Synthesis of 5H-Imidazo[2,1-c][1,4]benzodiazepine CNS-Targeted Scaffolds

3-(2-Nitro-benzyl)-3H-imidazole-4-carbaldehyde is the essential starting material for constructing 5H-imidazo[2,1-c][1,4]benzodiazepine tricyclic systems, a scaffold with demonstrated sedative and muscle-relaxant activity comparable to chlordiazepoxide [1]. The ortho-nitrobenzyl arrangement uniquely enables the sequential hydroxymethylation → oxidation → nitro reduction → spontaneous cyclization cascade; the 3-nitrobenzyl and 4-nitrobenzyl positional isomers cannot undergo this transformation due to geometric constraints preventing intramolecular ring closure [1].

Photolabile Caged Compound Synthesis and Photo-Controlled Release Studies

The ortho-nitrobenzyl group in this compound serves as a photolabile protecting group that undergoes UV-induced cleavage, enabling the synthesis of 'caged' imidazole derivatives for photo-controlled release applications [1]. The meta- and para-nitrobenzyl positional isomers lack the ortho intramolecular hydrogen abstraction pathway required for efficient photolysis, making the ortho isomer (CAS 85103-00-0) the preferred choice for photopharmacology and caged compound research programs [1].

Synthetic Intermediate for Vicinal Functional Group Transformations Requiring Ortho-Directed Reactivity

The vicinal arrangement of the nitro group and the imidazole-aldehyde core in 3-(2-nitro-benzyl)-3H-imidazole-4-carbaldehyde supports sequential transformations—including reduction to ortho-aminobenzyl intermediates—that are geometrically impossible with meta or para isomers [1]. This makes the ortho isomer the required building block for laboratories developing fused heterocyclic systems that depend on intramolecular condensation reactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Nitro-benzyl)-3H-imidazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.